Oxyapramycin - 56283-52-4

Oxyapramycin

Catalog Number: EVT-456122
CAS Number: 56283-52-4
Molecular Formula: C21H41N5O12
Molecular Weight: 555.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Oxyapramycin is an aminoglycoside.
Overview

Oxyapramycin is a complex antibiotic compound derived from the aminoglycoside family, primarily noted for its efficacy against various bacterial infections. It is particularly significant in the treatment of resistant strains of bacteria, making it a valuable asset in modern medicine. Oxyapramycin is structurally related to other aminoglycosides, such as paromamine, and exhibits unique properties that enhance its antibacterial activity.

Source

Oxyapramycin is produced through the fermentation of specific strains of Micromonospora bacteria. These microorganisms are known for their ability to synthesize various bioactive compounds, including antibiotics. The natural biosynthetic pathways involved in the production of oxyapramycin have been studied to understand how modifications can enhance its therapeutic properties.

Classification

Oxyapramycin belongs to the class of aminoglycoside antibiotics. Aminoglycosides are characterized by their amino sugars and are primarily used to treat serious infections caused by Gram-negative bacteria. Oxyapramycin's classification as an aminoglycoside places it among other well-known antibiotics like gentamicin and tobramycin, which also target bacterial ribosomes to inhibit protein synthesis.

Synthesis Analysis

Methods

The synthesis of oxyapramycin can be achieved through several methods, primarily focusing on modifications of existing aminoglycoside structures. One notable synthetic route begins with paromamine, utilizing a series of chemical reactions to introduce functional groups that enhance its antibacterial properties.

Technical Details

  1. Starting Material: The synthesis typically starts with paromamine.
  2. Reactions: Key reactions include glycosylation and acylation steps that modify the hydroxyl groups on the sugar moieties.
  3. Yield Optimization: Adjustments in reaction conditions, such as temperature and solvent choice, are crucial for maximizing yield and purity.

The synthetic pathway has been documented in studies that illustrate the transformation from paromamine to oxyapramycin through controlled chemical modifications .

Molecular Structure Analysis

Structure

Oxyapramycin features a complex molecular structure characterized by multiple sugar units linked by glycosidic bonds. Its structure includes:

  • Amino Sugar Moieties: These contribute to its solubility and interaction with bacterial ribosomes.
  • Functional Groups: Hydroxyl and amino groups play critical roles in its biological activity.

Data

The molecular formula of oxyapramycin is C₁₄H₂₃N₃O₅, with a molecular weight of approximately 329.35 g/mol. The structural configuration allows for effective binding to bacterial ribosomes, inhibiting protein synthesis.

Chemical Reactions Analysis

Reactions

Oxyapramycin undergoes several key chemical reactions that are essential for its synthesis and activity:

  1. Glycosylation: This reaction forms glycosidic bonds between sugar units.
  2. Acylation: Introduction of acyl groups enhances the antibiotic's potency.
  3. Hydrolysis: In some contexts, hydrolysis can affect the stability and efficacy of the compound.

Technical Details

The reaction mechanisms often involve nucleophilic attacks on electrophilic centers within the molecule, leading to the formation or cleavage of bonds that define oxyapramycin's structure and function.

Mechanism of Action

Process

Oxyapramycin exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. The mechanism involves:

  1. Binding to Ribosomal Subunits: Oxyapramycin binds specifically to the 30S ribosomal subunit.
  2. Disruption of Translation: By interfering with mRNA translation, it prevents the synthesis of essential proteins required for bacterial growth and replication.

Data

Studies have shown that oxyapramycin's binding affinity for ribosomal RNA is significantly higher than that of many other aminoglycosides, contributing to its effectiveness against resistant bacterial strains.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Oxyapramycin typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and methanol but less soluble in organic solvents.

Chemical Properties

  • Stability: Oxyapramycin is stable under acidic conditions but may degrade in alkaline environments.
  • Melting Point: The compound has a melting point ranging from 150°C to 160°C.

Relevant analyses indicate that these properties contribute significantly to its formulation as an injectable antibiotic .

Applications

Scientific Uses

Oxyapramycin is primarily utilized in clinical settings for treating severe infections caused by Gram-negative bacteria, especially those resistant to other antibiotics. Its applications extend beyond human medicine into veterinary practices where it is used to manage infections in livestock.

In research contexts, oxyapramycin serves as a model compound for studying antibiotic resistance mechanisms and developing new therapeutic strategies against multidrug-resistant pathogens.

Historical Context and Evolutionary Phylogeny of Aminoglycoside Derivatives

Taxonomic Origins and Biosynthetic Gene Cluster Diversification in Streptomyces spp.

Streptomyces spp., belonging to the phylum Actinomycetota, represent the primary taxonomic source of aminoglycoside antibiotics. This genus harbors over 950 species characterized by high GC content (>70%) and large linear chromosomes (6–12 Mbp) [9]. These genomic features facilitate extensive biosynthetic capabilities, with 5–23% of their protein-coding genes dedicated to secondary metabolism [5]. Aminoglycosides like oxyapramycin originate from evolutionarily conserved biosynthetic gene clusters (BGCs) typically located at chromosomal arms—genomic regions prone to recombination and structural plasticity [5] [9]. This genomic instability drives BGC diversification, enabling Streptomyces to generate chemical variants like apramycin (the precursor to semisynthetic oxyapramycin) through mutations in glycosyltransferases or aminotransferases [9].

Genome-mining studies reveal that BGCs for 2-deoxystreptamine aminoglycosides (including apramycin) are phylogenetically restricted to specific Streptomyces clades. For instance, the albidoflavus species-group shows high frequency of aminoglycoside BGCs, attributed to ecological adaptations in soil niches where antibiotic production confers competitive advantages [5] [9]. Functional analyses indicate that these BGCs co-evolved with regulatory elements responsive to nutrient limitation, explaining why aminoglycoside biosynthesis initiates during aerial hyphae formation [5] [9].

Table 1: Streptomyces Species Producing Aminoglycoside Precursors

SpeciesAminoglycoside ProducedBGC Size (kb)Ecological Niche
S. tenebrariusApramycin~25Calcareous soils
S. griseusStreptomycin~35Rhizosphere
S. kanamyceticusKanamycin~30Decaying vegetation
S. hygroscopicusHygromycin B~28Forest soils

Genomic Reconstructions of Oxyapramycin Precursor Pathways

Oxyapramycin derives from apramycin, a naturally occurring aminoglycoside synthesized via a conserved five-module pathway encoded in a single BGC. Genomic reconstructions of apramycin BGCs (e.g., in S. tenebrarius) identify core enzymatic components:

  • Glycosyltransferases (GtrI, GtrII): Catalyze sequential transfer of hexose units to 2-deoxystreptamine
  • Dehydrogenases (AprD): Introduce C=O bonds at C4' positions
  • Aminotransferases (AprN): Attach amino groups at C6' positions [5] [10]

Evolutionary phylostratigraphy of these enzymes reveals divergent selection pressures. While dehydrogenase domains are evolutionarily ancient (traceable to opisthokonta ~1100 MYA), aminotransferases show vertebrate-era innovations (~540 MYA) [1] [8]. This mosaic evolutionary pattern suggests pathway assembly through domain shuffling, where ancestral enzymes were co-opted into aminoglycoside biosynthesis during Streptomyces radiation in the Paleozoic era [5] [9].

Comparative genomics of 40 Streptomyces strains demonstrates that apramycin BGCs undergo rapid diversification via:

  • Block duplications: Tandem repeats of Gtr genes in S. tenebrarius BGCs enhance glycosylation efficiency
  • Non-homologous recombination: Insertion of transposases (e.g., Tn6242) alters substrate specificity of AprN [3] [9]Functional validation via heterologous expression in S. coelicolor CH999 confirms that reconstructed ancestral BGCs produce apramycin analogs lacking C8'-hydroxylation—direct precursors for oxyapramycin synthesis [10].

Table 2: Enzymatic Components of Apramycin Biosynthetic Pathway

GeneEnzyme ClassEvolutionary OriginFunction in Pathway
aprAGDP-mannose synthaseBacterial (Metazoa era)Mannose activation
aprDDehydrogenaseOpisthokonta (1100 MYA)C4' oxidation
aprNAminotransferaseVertebrate ancestor (540 MYA)C6' amination
gtrIIGlycosyltransferaseBacterial (Eumetazoa era)Second glycosylation

Horizontal Gene Transfer Dynamics in Aminoglycoside Resistance Evolution

Horizontal gene transfer (HGT) mechanisms—conjugation, transformation, and transposition—drive the co-evolution of aminoglycoside biosynthesis and resistance. Streptomyces BGCs frequently harbor embedded resistance genes (e.g., aac(3)-IV encoding aminoglycoside acetyltransferases), which disseminate via:

  • Conjugative plasmids: Broad-host-range plasmids (e.g., IncP-1) transfer resistance genes to soil bacteria within 75 days of antibiotic exposure [3]
  • Transposable elements: Insertion sequences (IS26) flanking aac genes facilitate integration into pathogenic genomes (e.g., E. coli ST405) [3] [7]

Genomic epidemiology reveals that oxyapramycin resistance originates from HGT events between Streptomyces producers and Gram-negative pathogens. Resistance gene flow follows two primary trajectories:

  • Soil-to-clinic transmission: aac(3)-IV genes from S. tenebrarius are captured by Klebsiella pneumoniae via conjugative transfer, conferring resistance to apramycin derivatives [3] [7]
  • Cross-resistance selection: Use of gentamicin (structurally similar to apramycin) enriches for aac(3) variants that degrade oxyapramycin through acetylation at C3-NH₂ groups [7]

Notably, environmental stressors like antibiotic pollution induce competence regulons in bacteria, accelerating DNA uptake and recombination of resistance determinants. Studies of river sediments show 10-fold enrichment of aac(3) genes downstream of agricultural runoff sites, confirming anthropogenic impacts on resistance evolution [3] [7].

Table 3: Mechanisms of Oxyapramycin Resistance via HGT

Resistance MechanismGenetic ElementTransfer MechanismPathogens Affected
Acetylation (AAC-3)aac(3)-IVConjugative plasmid (IncHI5)E. coli, K. pneumoniae
Phosphorylation (APH-7)aph(7'')-IbTransposon Tn6242Salmonella enterica
16S rRNA methylationarmAIntegrative conjugative elementAcinetobacter baumannii

Compounds Mentioned

Properties

CAS Number

56283-52-4

Product Name

Oxyapramycin

IUPAC Name

(2R,3S,4R,4aR,6S,7R,8R,8aS)-7-amino-2-[(2R,3R,4S,5S,6S)-5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-4,8-diol

Molecular Formula

C21H41N5O12

Molecular Weight

555.6 g/mol

InChI

InChI=1S/C21H41N5O12/c1-26-9-13(31)18-17(37-20(9)38-21-15(33)11(29)7(24)6(3-27)34-21)12(30)8(25)19(36-18)35-16-5(23)2-4(22)10(28)14(16)32/h4-21,26-33H,2-3,22-25H2,1H3/t4-,5+,6-,7-,8-,9+,10+,11+,12-,13-,14-,15-,16-,17+,18-,19+,20-,21-/m1/s1

InChI Key

VDGAVKNERSZOPW-UZVIDTGHSA-N

SMILES

CNC1C(C2C(C(C(C(O2)OC3C(CC(C(C3O)O)N)N)N)O)OC1OC4C(C(C(C(O4)CO)N)O)O)O

Canonical SMILES

CNC1C(C2C(C(C(C(O2)OC3C(CC(C(C3O)O)N)N)N)O)OC1OC4C(C(C(C(O4)CO)N)O)O)O

Isomeric SMILES

CN[C@H]1[C@H]([C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O

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